molecular formula C6H4BrClF3N B1439447 4-Bromo-3-(trifluoromethyl)pyridine hydrochloride CAS No. 1138011-21-8

4-Bromo-3-(trifluoromethyl)pyridine hydrochloride

Cat. No. B1439447
CAS RN: 1138011-21-8
M. Wt: 262.45 g/mol
InChI Key: RLTHBNBZPUZOPT-UHFFFAOYSA-N
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Description

“4-Bromo-3-(trifluoromethyl)pyridine hydrochloride” is a chemical compound with the empirical formula C6H4Br2F3N . It has a molecular weight of 306.91 . This compound is used in the preparation of pyrrolo [2,3-d]pyrimidines and pyrido [2,3-d]pyrimidines as inhibitors of focal adhesion kinase (FAK) .


Synthesis Analysis

The synthesis of “4-Bromo-3-(trifluoromethyl)pyridine hydrochloride” involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . Another method involves the synthesis of 3-Bromo-4-fluoropyridine from 3-Bromo-4-nitropyridine .


Molecular Structure Analysis

The molecular structure of “4-Bromo-3-(trifluoromethyl)pyridine hydrochloride” can be represented by the SMILES string Br.FC(F)(F)c1cnccc1Br . The InChI key for this compound is MHIFEMQDYMMYRS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-3-(trifluoromethyl)pyridine hydrochloride” include a melting point range of 197-209 °C . It is a solid at room temperature and should be stored at 2-8°C .

Scientific Research Applications

Agrochemicals Synthesis

4-Bromo-3-(trifluoromethyl)pyridine hydrochloride: is used in the synthesis of agrochemicals due to its trifluoromethyl group, which imparts unique physicochemical properties to the final compounds . This group enhances the biological activity of pesticides, making them more effective at lower concentrations. The compound serves as a building block for creating new molecules that protect crops from pests and diseases.

Pharmaceutical Development

In pharmaceutical research, this compound is utilized for its trifluoromethyl group, which can significantly alter the medicinal properties of drugs . It has been involved in the development of various pharmaceuticals, including those undergoing clinical trials, due to its ability to improve the pharmacokinetic profile of therapeutic agents.

Material Science

The compound finds applications in material science, particularly in the development of novel materials with specific fluorinated structures . Its inclusion in materials can lead to enhanced stability and performance, which is crucial for advanced material applications.

Chemical Synthesis

As a versatile intermediate, 4-Bromo-3-(trifluoromethyl)pyridine hydrochloride is employed in chemical synthesis to introduce the trifluoromethyl group into target molecules . This is particularly valuable for synthesizing complex organic compounds with specific desired properties.

Biochemistry Research

In biochemistry, this compound is used to study the role of fluorinated molecules in biological systems . Its derivatives can be used to probe enzyme mechanisms or to develop probes for imaging in biological research.

Animal Health Products

The trifluoromethyl group of 4-Bromo-3-(trifluoromethyl)pyridine hydrochloride is also significant in the development of veterinary products . It contributes to the creation of medications that are more effective and safer for animal health management.

Safety and Hazards

“4-Bromo-3-(trifluoromethyl)pyridine hydrochloride” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the target organ being the respiratory system .

properties

IUPAC Name

4-bromo-3-(trifluoromethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3N.ClH/c7-5-1-2-11-3-4(5)6(8,9)10;/h1-3H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTHBNBZPUZOPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Br)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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